molecular formula C18H19N5O2 B4959826 5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4959826
M. Wt: 337.4 g/mol
InChI Key: NMHCBGYJIMMWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound with potential applications in various scientific research fields. In this article, we will explore the diverse scientific research applications of this compound without delving into drug-related information or side effects. All information provided is supported by credible sources.

1. Medicinal Chemistry Research

Researchers have shown a keen interest in 5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide due to its potential as a scaffold for the development of novel drugs. It serves as a valuable starting point for designing compounds with enhanced therapeutic properties. Medicinal chemists employ this compound as a core structure to synthesize derivatives and analogs for various therapeutic purposes, including anticancer, antibacterial, and antiviral agents12.

2. Anticancer Drug Development

One prominent area of research involving this compound is its role in the development of anticancer drugs. Scientists have investigated derivatives of 5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide for their potential to inhibit specific cancer cell pathways. These compounds have shown promise in preclinical studies, demonstrating their ability to suppress tumor growth and induce apoptosis in cancer cells3.

3. Antibacterial Agents

In the field of microbiology, researchers have explored the antimicrobial properties of 5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide and its derivatives. Studies have highlighted their potential as antibacterial agents against drug-resistant bacterial strains. The compound's unique chemical structure provides a basis for developing new antibiotics to combat bacterial infections4.

4. Antiviral Research

Antiviral drug development is another vital application of this compound. Researchers have investigated its derivatives for their ability to inhibit viral replication and attachment to host cells. This research is particularly relevant in the context of developing treatments for viral infections, including HIV and hepatitis5.

properties

IUPAC Name

5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c1-3-12-4-6-13(7-5-12)20-18(24)16-17(19)23(22-21-16)14-8-10-15(25-2)11-9-14/h4-11H,3,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMHCBGYJIMMWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
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5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 3
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5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 4
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 5
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
Reactant of Route 6
5-amino-N-(4-ethylphenyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.